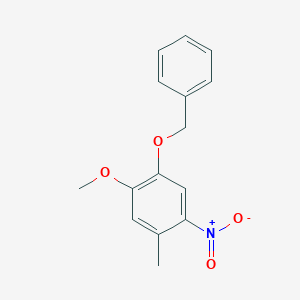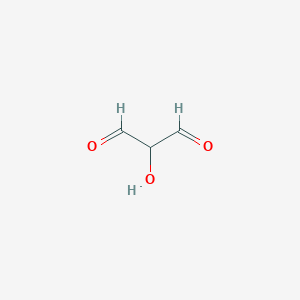
2-Amino-6-chloropurine
概要
説明
Synthesis Analysis
The synthesis of 2-amino-6-chloropurine involves nucleophilic substitution reactions and other synthetic pathways that enable the introduction of different functional groups. Notably, the synthesis of nonracemic N-(2-aminopurin-6-yl)-substituted amino acids through nucleophilic substitution of the chlorine atom in 2-acetamido-6-chloropurine demonstrates the compound's versatility in organic synthesis (Krasnov et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-amino-6-chloropurine has been thoroughly analyzed using various spectroscopic methods. Studies on tautomeric purine forms, such as N9H10 and N7H10, highlight the compound's complex vibrational spectra and molecular geometry, providing insights into its structural dynamics (Balachandran & Parimala, 2012).
Chemical Reactions and Properties
2-Amino-6-chloropurine undergoes various chemical reactions that modify its structure and properties. For instance, its electroorganic synthesis pathways have been explored to create novel compounds with potential applications in different fields (Raju, Mohan, & Reddy, 2003). Additionally, the efficient functionalization of 2-amino-6-chloropurine derivatives at the C-8 position through lithiated species showcases the compound's reactivity and potential for creating diverse molecular structures (Mahajan & Gundersen, 2015).
Physical Properties Analysis
The physical properties of 2-amino-6-chloropurine, such as solubility, melting point, and crystal structure, are crucial for its application in synthesis and material science. Detailed studies on its crystallography reveal the molecule's flat structure and elaborate hydrogen-bonding networks, which contribute to its stability and interactions with other molecules (Lynch & McClenaghan, 2003).
Chemical Properties Analysis
The chemical properties of 2-amino-6-chloropurine, including its reactivity with various reagents, ability to form derivatives, and participation in coupling reactions, are fundamental to its utility in chemical synthesis. The synthesis of 6-alkyloxy-2-methylthiopurine derivatives from 2-amino-6-chloropurine demonstrates the compound's versatility and potential for generating bioactive molecules (Ming, 2012).
科学的研究の応用
1. Enzymatic Synthesis of Purine Nucleoside Analogs
- Application Summary: 2-Amino-6-chloropurine is used in the enzymatic synthesis of purine nucleoside analogs, which are significant sources of antiviral and anticancer drugs . A new trimeric purine nucleoside phosphorylase (AmPNP) from Aneurinibacillus migulanus AM007 was used for the production of these analogs .
- Methods of Application: The enzyme AmPNP was cloned and heterologously expressed in Escherichia coli BL21 (DE3). A one-pot, two-enzyme mode of transglycosylation reaction was constructed by combining pyrimidine nucleoside phosphorylase (BbPyNP) derived from Brevibacillus borstelensis LK01 and AmPNP .
- Results: Conversions of 2,6-diaminopurine ribonucleoside, 2-amino-6-chloropurine ribonucleoside, and 6-thioguanine ribonucleoside synthesized still reached >90% on the higher concentrations of substrates (pentofuranosyl donor: purine base; 20:10 mM) with a low enzyme ratio of BbPyNP: AmPNP (2:20 μg/mL) .
2. Mitsunobu Reaction
- Application Summary: 2-Amino-6-chloropurine is used in the Mitsunobu reaction, a coupling reaction with various alcohols . The solubility of 2-Amino-6-chloropurine in Mitsunobu solvents could be significantly improved after its exocyclic amino group is protected via N-tert-butoxycarbonylation .
- Methods of Application: The exocyclic amino group of 2-Amino-6-chloropurine is protected via N-tert-butoxycarbonylation. The bis-Boc protected 2-amino-6-chloropurine shows excellent activity and N9 selectivity in the coupling with various alcohols by a Mitsunobu reaction .
- Results: The bis-Boc protected 2-amino-6-chloropurine shows excellent activity and N9 selectivity in the coupling with various alcohols by a Mitsunobu reaction .
3. Synthesis of 9-Alkyl Purines
- Application Summary: 2-Amino-6-chloropurine is used in the synthesis of 9-alkyl purines . 9-Alkyl purines are important active substances endowed with antiviral activity .
4. Synthesis of Penciclovir
- Application Summary: 2-Amino-6-chloropurine is used in the synthesis of penciclovir (PCV), a potent and highly selective antiviral agent against both the herpes simplex virus (HSV) and the varicella-zoster virus (VZV) .
- Methods of Application: A new practical and efficient method is established for the synthesis of penciclovir from bis-Boc-2-amino-6-chloropurine and the side chain of 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxane . The coupling of these two proceeded regioselectively at a N9 position of purine derivative for a good yield under Mitsunobu conditions .
- Results: The synthesis of penciclovir from bis-Boc-2-amino-6-chloropurine resulted in a good yield .
5. Enzymatic Synthesis of 2′-Deoxyguanosine
- Application Summary: 2-Amino-6-chloropurine may be used in the enzymatic synthesis of 2′-deoxyguanosine .
6. Synthesis of ®- and (S)-N-(2-Phosphonomethoxypropyl) Derivatives
- Application Summary: 2-Amino-6-chloropurine may be used in the synthesis of ®- and (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases .
7. Synthesis of 2′-Deoxyguanosine
- Application Summary: 2-Amino-6-chloropurine may be used in the enzymatic synthesis of 2′-deoxyguanosine .
8. Synthesis of 9-Alkyl Purines
9. Synthesis of ®- and (S)-N-(2-Phosphonomethoxypropyl) Derivatives
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, may damage fertility or the unborn child, and may cause respiratory irritation10.
将来の方向性
The modification of 2-amino-6-chloropurine on polyamidoamine was performed to synthesize a derivative, AP-PAMAM, which was then employed as a carrier for p53 gene delivery to achieve anti-tumor efficacy11. This suggests that 2-Amino-6-chloropurine could have potential applications in gene therapy.
Please note that this information is based on the latest available data and may not be exhaustive or up-to-date. Always consult with a qualified professional or trusted source when making health or safety decisions.
特性
IUPAC Name |
6-chloro-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYIULNRIVUMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074432 | |
| Record name | 6-Chloro-2-aminopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chloropurine | |
CAS RN |
10310-21-1, 133762-81-9 | |
| Record name | 2-Amino-6-chloropurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10310-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-chloropurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-chloropurin-9-yl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-chloropurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-aminopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-7H-purin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-6-CHLOROPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83V03P835E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

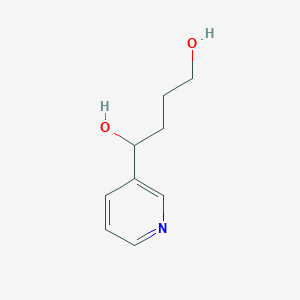
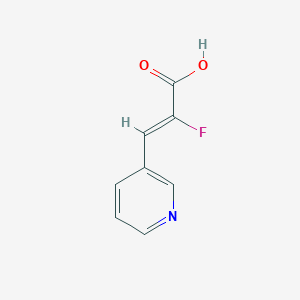
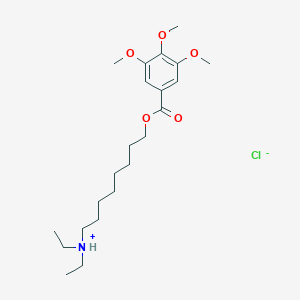
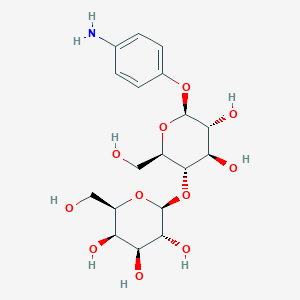

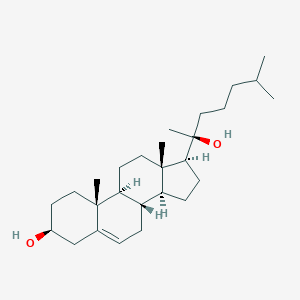
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)
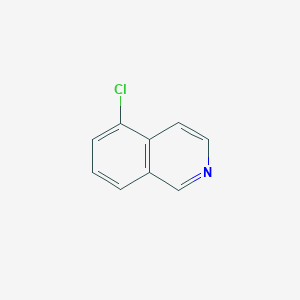

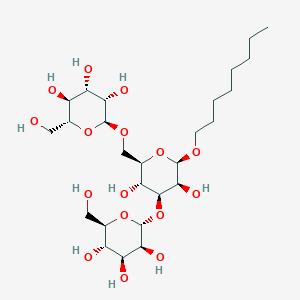
![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)
